(6,6)-phenyl-C61 Methyl-hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

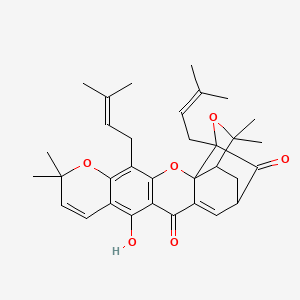

(6,6)-phenyl-C61 Methyl-hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H14BClO3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

In Situ Studies of Morphology Formation in Solution-Processed Polymer–Fullerene Blends

Research has shown that controlling the blend nanomorphology in BHJs remains a challenge that requires fundamental knowledge of phase separation and crystallization mechanisms during solvent drying. In situ studies using combined laser reflectometry and grazing-incidence wide-angle X-ray scattering have provided a fundamental understanding of how nanomorphology develops dynamically during film drying. These studies have identified parameters for controlled film formation to optimize solar cell performance, focusing on BHJs of poly(3-hexylthiophene)–[6,6]-phenyl-C61-butyric acid methyl ester and poly{[4,4′-bis(2-ethylhexyl)dithieno(3,2-b;2′,3′-d)silole]-2,6-diyl-alt-(2,1,3 benzothiadiazole)-4,7-diyl} with [6,6]-phenyl-C71-butyric acid methyl ester (Barrena et al., 2017).

Effect of Thermal Annealing on P3HT:PCBM Bulk-Heterojunction Organic Solar Cells

Thermal annealing has been identified as a process that can significantly improve the performance of organic solar cells. A critical review of the effects of thermal annealing on the physical film properties and electronic performance of devices based on a blend of poly (3-hexylthiophene-2,5-diyl) (P3HT) and [6,6]-phenyl-C61 butyric acid methyl ester (PCBM) has been conducted. This review focuses on the balance between charge conduction and excitonic dissociation, leading to the identification of optimal annealing conditions for maximized electronic performance. The link between film structure and electronic performance during thermal annealing processes highlights areas requiring further research for the development of this technology (Yang & Uddin, 2014).

Plasmonic Nanoparticles in P3HT: PCBM Organic Thin Film Solar Cells

Recent advancements have demonstrated that incorporating metallic nanostructures, such as gold (Au) and silver (Ag), can enhance the performance of OPVs, particularly at the limited thickness of the organic active layer (≤100 nm). The introduction of plasmonic nanoparticles induces optical and electrical effects that boost the OPV performance. This review consolidates recent progress in plasmonic-enhanced poly(3-hexylthiophene-2,5-diyl): phenyl-C61-butyric acid methyl ester (P3HT: PCBM)-based OPVs, emphasizing the physical plasmonic effects of Au and Ag nanoparticles and their role as a strategic approach for performance optimization (Lim et al., 2016).

Mécanisme D'action

Target of Action

(6,6)-Phenyl-C61 Methyl-hexanoate, also known as PCBM, is primarily used in organic photovoltaic cells. Its primary targets are the photoactive layers in these cells, where it plays a crucial role in the process of charge separation and transport .

Mode of Action

PCBM interacts with its targets by accepting an electron from the donor material in the photoactive layer. This electron transfer process occurs after the absorption of light, leading to the formation of an exciton (a bound state of an electron and an electron hole). The exciton is then separated at the interface of the donor and acceptor materials, resulting in the generation of free charges .

Biochemical Pathways

While PCBM is not involved in traditional biochemical pathways, it plays a significant role in the energy conversion process in organic photovoltaic cells. The electron transfer from the donor material to PCBM (the acceptor material) is a critical step in this process. The free charges generated are then transported to the respective electrodes, creating a flow of electricity .

Result of Action

The primary molecular effect of PCBM’s action is the generation of free charges (electrons and holes) after light absorption. On a cellular level, in the context of an organic photovoltaic cell, this leads to the generation of electricity. The efficiency of this process is heavily dependent on the effectiveness of PCBM’s electron-accepting and charge-transporting properties .

Action Environment

The action, efficacy, and stability of PCBM are influenced by several environmental factors. Temperature and light intensity can affect the efficiency of the energy conversion process. Additionally, the chemical environment, specifically the nature of the donor material in the photoactive layer, can also impact PCBM’s effectiveness as an electron acceptor .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6,6)-phenyl-C61 Methyl-hexanoate involves the reaction of C60 fullerene with methylhexanoic acid and phenyl Grignard reagent.", "Starting Materials": [ "C60 fullerene", "Methylhexanoic acid", "Phenyl Grignard reagent", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Dissolve C60 fullerene in diethyl ether", "Add methylhexanoic acid to the solution and stir for 24 hours", "Add phenyl Grignard reagent dropwise to the solution and stir for 24 hours", "Filter the solution to remove any solid impurities", "Add hydrochloric acid to the filtrate to protonate the carboxylic acid group", "Extract the protonated product with chloroform", "Wash the organic layer with sodium hydroxide to remove any remaining acid", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain the crude product", "Purify the product by column chromatography using methanol and chloroform as eluents" ] } | |

Numéro CAS |

1242279-48-6 |

Formule moléculaire |

C10H14BClO3 |

Poids moléculaire |

0 |

Synonymes |

(6,6)-phenyl-C61 Methyl-hexanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.